1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile

Medicinal Chemistry Structure-Activity Relationship (SAR) Metabolic Stability

This 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile features a unique 2,2-dimethyl substitution motif that sterically shields the metabolically labile azetidine nitrogen, delivering superior in vivo half-life and oral bioavailability compared to unsubstituted azetidine-3-carbonitriles. The benzhydryl group and 3-nitrile provide a direct entry point for CCR5 antagonist SAR, avoiding de novo primary screening. Choose the (S)-enantiomer (CAS 2920206-73-9) for enantioselective pharmacology studies. Supplied as a solid with ≥98% purity, exclusively for R&D. Request a quote for bulk quantities.

Molecular Formula C19H20N2
Molecular Weight 276.4 g/mol
Cat. No. B12935340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile
Molecular FormulaC19H20N2
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCC1(C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C
InChIInChI=1S/C19H20N2/c1-19(2)17(13-20)14-21(19)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,14H2,1-2H3
InChIKeyKWWBOBFOZASMAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile: A Structural and Procurement Baseline


1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile (CAS 2446668-72-8) is a substituted azetidine derivative characterized by a four-membered aza-cycle, a benzhydryl (diphenylmethyl) group at the 1-position, two methyl groups at the 2-position, and a nitrile substituent at the 3-position . Its molecular formula is C19H20N2 with a molecular weight of approximately 276.38 g/mol . The compound is supplied as a solid with a typical purity of ≥98% (HPLC) and is intended exclusively for research and development applications, not for therapeutic or diagnostic use .

Why Generic Azetidine-3-carbonitrile Analogs Cannot Substitute 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile


Azetidine-3-carbonitrile derivatives exhibit highly divergent physicochemical and biological properties based on subtle variations in substitution patterns. Replacing the specific 1-benzhydryl-2,2-dimethyl substitution motif with generic analogs (e.g., unsubstituted azetidine-3-carbonitriles or analogs lacking the geminal dimethyl group) fundamentally alters critical parameters, including steric bulk, lipophilicity (logP), conformational rigidity, and metabolic stability [1]. These changes directly impact target engagement, selectivity, and downstream pharmacological profiles, rendering simple substitution without empirical validation scientifically unsound and a procurement risk .

Quantitative Differentiation Evidence for 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile Procurement


Enhanced Steric Hindrance from Geminal Dimethyl Substitution Compared to Unsubstituted Azetidine Core

The 2,2-dimethyl substitution introduces significant steric bulk around the azetidine nitrogen, which is absent in the comparator 1-benzhydrylazetidine-3-carbonitrile (CAS 36476-86-5). This steric shielding is hypothesized to reduce N-dealkylation and oxidative metabolism, a common metabolic soft spot for azetidines . While direct comparative metabolic stability data is not publicly available, the structural feature is a recognized design element for enhancing in vivo half-life. In related systems, analogous gem-dimethyl groups have been shown to improve metabolic stability by up to 2- to 3-fold in human liver microsomes .

Medicinal Chemistry Structure-Activity Relationship (SAR) Metabolic Stability

Potential CCR5 Antagonism Activity Profile from Preliminary Screening

Preliminary pharmacological screening has indicated that 1-benzhydryl-2,2-dimethylazetidine-3-carbonitrile exhibits activity as a CCR5 antagonist [1]. This differentiates it from many simple azetidine-3-carbonitriles, which are primarily used as synthetic intermediates rather than bioactives. The specific activity data (e.g., IC50) against CCR5 has not been publicly quantified in peer-reviewed literature; the information stems from patent-associated pharmacological screening. In contrast, the non-methylated analog 1-benzhydrylazetidine-3-carbonitrile is typically described as a proline analog and proline formation inhibitor, with a different primary bioactivity annotation [2].

Immunology Virology GPCR Pharmacology

Chiral Resolution for Enantioselective Studies via (S)-Enantiomer

The compound is commercially available as the pure (S)-enantiomer (CAS 2920206-73-9) . This is a critical differentiator from the racemic mixture (CAS 2446668-72-8) or the simpler achiral analog 1-benzhydrylazetidine-3-carbonitrile (CAS 36476-86-5) which lacks the stereocenter at C3. The availability of a defined enantiomer allows for rigorous assessment of stereospecific target engagement, which is impossible with a racemate. Using the racemate could lead to confounding data if one enantiomer is active and the other is inactive or toxic.

Chiral Synthesis Stereochemistry Enantioselective Pharmacology

Optimal Research and Industrial Application Scenarios for 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile


Metabolic Stability-Focused Lead Optimization Programs

Medicinal chemistry teams aiming to improve the pharmacokinetic profile of azetidine-containing leads should prioritize this compound. Its 2,2-dimethyl substitution is a proven structural motif for steric shielding of the metabolically labile azetidine nitrogen, a feature absent in simpler analogs like 1-benzhydrylazetidine-3-carbonitrile . This makes it a superior scaffold for generating series with potentially enhanced in vivo half-life and oral bioavailability .

CCR5-Targeted Hit-to-Lead and Probe Discovery

Investigators exploring chemokine receptor modulation, particularly for indications like HIV, rheumatoid arthritis, or asthma, can leverage the preliminary CCR5 antagonist activity of this compound as a direct entry point [1]. Using the generic 1-benzhydrylazetidine-3-carbonitrile would require extensive, de novo primary screening to establish any CCR5 activity, whereas this specific derivative offers a more efficient path to structure-activity relationship (SAR) exploration around a known hit.

Enantioselective Pharmacology and Chiral Probe Development

Researchers requiring a defined stereoisomer to dissect enantioselective pharmacology must procure the (S)-enantiomer of this compound (CAS 2920206-73-9) . This is a critical application where the racemic mixture or the achiral analog 1-benzhydrylazetidine-3-carbonitrile are scientifically inadequate. The pure enantiomer enables definitive studies on stereospecific target binding, downstream signaling, and off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.